7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide
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Overview
Description
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including methoxy, benzylidene, and indolizin-ium iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the indolizin-ium core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylidene group: This is achieved through a condensation reaction with 2,5-dimethoxybenzaldehyde.
Methylation and iodination: The final steps involve methylation of the nitrogen atoms and iodination to form the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzylidene group can yield the corresponding benzyl group.
Scientific Research Applications
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a fluorescent probe for imaging biological systems.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide depends on its specific application. For example, if it is used as a fluorescent probe, its mechanism of action would involve the absorption and emission of light at specific wavelengths. If it is investigated for its therapeutic properties, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, and modulation of specific pathways.
Comparison with Similar Compounds
7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium iodide can be compared with other similar compounds, such as:
- 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium chloride
- 7-(2,5-Dimethoxybenzylidene)-2,3-dimethyl-8-phenyldihydroimidazo(4,5-g)indolizin-6-ium bromide
These compounds share a similar core structure but differ in the nature of the counterion (iodide, chloride, bromide). The choice of counterion can affect the compound’s solubility, stability, and reactivity, highlighting the uniqueness of each compound.
Properties
CAS No. |
123202-75-5 |
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Molecular Formula |
C26H24IN3O2 |
Molecular Weight |
537.4 g/mol |
IUPAC Name |
(7Z)-7-[(2,5-dimethoxyphenyl)methylidene]-2,3-dimethyl-8-phenylimidazo[4,5-g]indolizin-3-ium;iodide |
InChI |
InChI=1S/C26H24N3O2.HI/c1-17-27-26-22(28(17)2)12-13-29-23(15-19-14-20(30-3)10-11-25(19)31-4)21(16-24(26)29)18-8-6-5-7-9-18;/h5-16H,1-4H3;1H/q+1;/p-1/b23-15-; |
InChI Key |
WXSBAZGRXQAMNP-HNALGXGESA-M |
Isomeric SMILES |
CC1=NC2=C3C=C(/C(=C/C4=C(C=CC(=C4)OC)OC)/N3C=CC2=[N+]1C)C5=CC=CC=C5.[I-] |
Canonical SMILES |
CC1=NC2=C3C=C(C(=CC4=C(C=CC(=C4)OC)OC)N3C=CC2=[N+]1C)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
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